molecular formula C10H11NO B149355 4-methoxy-2-methyl-1H-indole CAS No. 17897-50-6

4-methoxy-2-methyl-1H-indole

Cat. No.: B149355
CAS No.: 17897-50-6
M. Wt: 161.2 g/mol
InChI Key: QFWNDWTXECQVOE-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Mechanism of Action

Target of Action

4-Methoxy-2-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment development.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including this compound, may interact with their targets to induce a range of changes.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities , suggesting that they may affect a variety of biochemical pathways.

Result of Action

Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular levels.

Future Directions

Indole derivatives are being extensively researched for their potential therapeutic applications. For instance, indole scaffolds are being explored as potential anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-methoxy-2-methyl-1H-indole involves the reaction of 4-methoxy-2-iodoaniline with disilylated alkyne, followed by a series of steps to form the desired indole derivative . Another approach includes the use of palladium-catalyzed cross-coupling reactions, which are efficient and widely used in organic synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, indole-2-carboxylic acids, and other functionalized derivatives, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-methyl-1H-indole is unique due to the specific positioning of the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-methoxy-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-6-8-9(11-7)4-3-5-10(8)12-2/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWNDWTXECQVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444619
Record name 4-methoxy-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17897-50-6
Record name 4-methoxy-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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